7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
Imidazo[1,2-a]pyridines, which are structurally similar to your compound, have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They have been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .
Chemical Reactions Analysis
The chemical reactions of imidazo[1,2-a]pyridines have been well studied. For example, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .
Scientific Research Applications
Halogen Exchange and Electrophilic Substitutions
Compounds similar to 7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine undergo halogen exchange reactions that enable site-selective electrophilic substitutions. This property is utilized in organic synthesis to achieve precise modifications of molecular structures, which is crucial for developing new drugs and materials (Mongin et al., 1998).
Building Blocks for Heterocyclic Compounds
These compounds serve as versatile building blocks for synthesizing heterocyclic compounds, such as azaindoles and pyrazolopyridines. Such heterocycles are of significant interest due to their potential pharmacological activities and applications in material science (Figueroa‐Pérez et al., 2006).
Protective Group Strategies
The use of triisopropylsilyl as a protective group in these compounds is a strategy employed in organic synthesis to protect reactive sites during complex reaction sequences. This approach enables the selective modification of molecules, which is essential for constructing compounds with desired properties for research and development (Kennedy et al., 2006).
Cross-Coupling Reactions
The presence of halogens in these compounds makes them suitable substrates for cross-coupling reactions, such as the Sonogashira reaction, which is widely used to form carbon-carbon bonds. This reactivity is exploited in the synthesis of complex organic molecules, including potential pharmaceuticals and agrochemicals (Vilkauskaitė et al., 2011).
Photophysical Properties
Research into the photophysical properties of pyrrolopyridine derivatives, including those related to this compound, contributes to the development of new materials for optoelectronics, including organic light-emitting diodes (OLEDs) and sensors. The structural manipulation of these compounds allows for the tuning of their electronic and optical properties, which is crucial for their application in technology (Patil et al., 2011).
Mechanism of Action
Future Directions
The future directions in the field of imidazo[1,2-a]pyridines research could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of their bioactivity could lead to the development of new drugs .
Properties
IUPAC Name |
(7-chloro-5-iodopyrrolo[2,3-c]pyridin-1-yl)-tri(propan-2-yl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClIN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-9-14(18)19-16(17)15(13)20/h7-12H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDQHJAMEWUACG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=NC(=C21)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClIN2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673627 |
Source
|
Record name | 7-Chloro-5-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198097-05-0 |
Source
|
Record name | 7-Chloro-5-iodo-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198097-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-5-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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